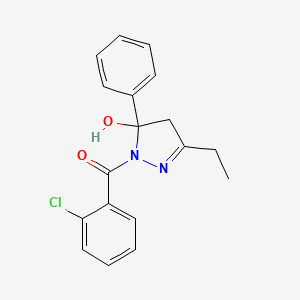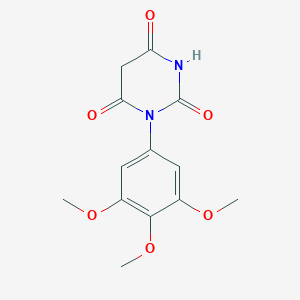![molecular formula C18H25BrClNO6 B4923010 1-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B4923010.png)
1-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate, commonly known as BFEPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BFEPM is a piperidine derivative that has been synthesized using specific methods.
Mécanisme D'action
The mechanism of action of BFEPM is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and proteins that are involved in various cellular processes. BFEPM has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in various signaling pathways in cells.
Biochemical and Physiological Effects:
BFEPM has been found to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. BFEPM has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, BFEPM has been found to have antioxidant and anti-inflammatory properties, which may contribute to its potential use in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
BFEPM has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. BFEPM is also stable and can be stored for long periods without degradation. However, BFEPM has some limitations for lab experiments. It is highly toxic and must be handled with care. In addition, the mechanism of action of BFEPM is not fully understood, which may limit its use in certain types of experiments.
Orientations Futures
There are several future directions for the study of BFEPM. One direction is to further investigate its potential use as an anticancer agent. Studies could focus on optimizing the dosage and delivery of BFEPM to maximize its effectiveness. Another direction is to investigate its potential use in the treatment of neurological disorders. Studies could focus on the mechanism of action of BFEPM and its effects on specific neurological pathways. Finally, studies could investigate the potential use of BFEPM as an antifungal and antibacterial agent.
Méthodes De Synthèse
BFEPM can be synthesized using a series of chemical reactions. The synthesis begins with the reaction of 4-bromo-2-chlorophenol with ethylene oxide in the presence of a base to form 2-(4-bromo-2-chlorophenoxy)ethanol. This intermediate is then reacted with 1,4-dimethylpiperazine to form 1-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine. Finally, the piperazine derivative is reacted with oxalic acid to form 1-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate.
Applications De Recherche Scientifique
BFEPM has been extensively studied for its potential applications in various fields of science. It has been found to have significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. BFEPM has also been studied for its potential use as an antifungal and antibacterial agent. In addition, BFEPM has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrClNO2.C2H2O4/c1-13-4-6-19(7-5-13)8-9-20-10-11-21-16-3-2-14(17)12-15(16)18;3-1(4)2(5)6/h2-3,12-13H,4-11H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXWDHOALNXGMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOCCOC2=C(C=C(C=C2)Br)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetylphenyl)-4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4922927.png)
![N~1~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4922933.png)

![N-(2,4-dimethoxyphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B4922958.png)
![N-(2,3-dimethylphenyl)-15-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B4922971.png)
![1-(1-adamantyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4922974.png)
![5-({2,5-dimethyl-1-[4-(4-morpholinyl)phenyl]-1H-pyrrol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4922978.png)


![cyclohexyl 4-[(2-ethoxybenzoyl)amino]benzoate](/img/structure/B4922995.png)
![3,5-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B4923003.png)
![N-(3,4-dimethylphenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine](/img/structure/B4923013.png)
![4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B4923032.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine](/img/structure/B4923039.png)